1-(3,5-Bis(difluoromethyl)phenyl)propan-2-one
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Overview
Description
1-(3,5-Bis(difluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C11H10F4O. It is characterized by the presence of two difluoromethyl groups attached to a phenyl ring, which is further connected to a propan-2-one moiety.
Preparation Methods
The synthesis of 1-(3,5-Bis(difluoromethyl)phenyl)propan-2-one typically involves organic synthesis techniques. One common method includes the reaction of 3,5-bis(difluoromethyl)benzaldehyde with a suitable ketone under acidic or basic conditions to form the desired product . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
1-(3,5-Bis(difluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3,5-Bis(difluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 1-(3,5-Bis(difluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The difluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
1-(3,5-Bis(difluoromethyl)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-(3,5-Bis(trifluoromethyl)phenyl)propan-2-one: This compound has trifluoromethyl groups instead of difluoromethyl groups, which can affect its reactivity and biological activity.
(1R,2S)-2-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol: This compound is an intermediate in the synthesis of aprepitant, a neurokinin-1 receptor antagonist.
The uniqueness of this compound lies in its specific substitution pattern and the presence of difluoromethyl groups, which impart distinct chemical and biological properties .
Properties
Molecular Formula |
C11H10F4O |
---|---|
Molecular Weight |
234.19 g/mol |
IUPAC Name |
1-[3,5-bis(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10F4O/c1-6(16)2-7-3-8(10(12)13)5-9(4-7)11(14)15/h3-5,10-11H,2H2,1H3 |
InChI Key |
LPWCKICBOZXUOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)C(F)F)C(F)F |
Origin of Product |
United States |
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